4-[(2-methylbenzoyl)amino]benzoic Acid
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Overview
Description
4-[(2-methylbenzoyl)amino]benzoic acid is an organic compound with the chemical formula C15H13NO3. It is a white solid with a melting point of about 148-150 degrees Celsius. This compound is slightly soluble in water but soluble in organic solvents such as ethanol, acetone, and dichloromethane . It is often used as an intermediate in organic synthesis and as an important starting material in the preparation of other organic compounds .
Preparation Methods
The preparation of 4-[(2-methylbenzoyl)amino]benzoic acid can generally be achieved by reacting benzoyl chloride with methylaniline under basic conditions . The reaction equation is as follows: [ \text{benzoyl chloride} + \text{methylaniline} + \text{base} \rightarrow \text{this compound} ]
In industrial production, this reaction is typically carried out in a controlled environment to ensure the purity and yield of the product. The reaction conditions include maintaining a specific temperature range and using appropriate solvents to facilitate the reaction .
Chemical Reactions Analysis
4-[(2-methylbenzoyl)amino]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo substitution reactions where the benzoyl or amino groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(2-methylbenzoyl)amino]benzoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which 4-[(2-methylbenzoyl)amino]benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby affecting biochemical processes within cells . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-[(2-methylbenzoyl)amino]benzoic acid can be compared with other similar compounds, such as:
2-methyl-4-[(2-methylbenzoyl)amino]benzoic acid: This compound has a similar structure but with an additional methyl group, which can affect its reactivity and applications.
4-[(2-chlorobenzoyl)amino]benzoic acid: The presence of a chlorine atom instead of a methyl group can significantly alter the compound’s chemical properties and reactivity.
The uniqueness of this compound lies in its specific structure, which allows it to be used in a variety of applications and undergo specific chemical reactions that other similar compounds may not .
Properties
IUPAC Name |
4-[(2-methylbenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-10-4-2-3-5-13(10)14(17)16-12-8-6-11(7-9-12)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPKKSHJCXDTIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469507 |
Source
|
Record name | 4-[(2-methylbenzoyl)amino]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108166-22-9 |
Source
|
Record name | 4-[(2-methylbenzoyl)amino]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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